molecular formula C16H20N4O2S B5001043 1-[(2,5-DIMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE

1-[(2,5-DIMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE

Cat. No.: B5001043
M. Wt: 332.4 g/mol
InChI Key: JQOGPQICOYOFAQ-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another approach involves the use of the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions can significantly impact the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group. These reactions are typically carried out under mild conditions to prevent degradation of the piperazine ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific receptors and enzymes makes it a promising lead compound for drug development.

    Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine can be compared with other similar compounds, such as:

    1-[(2,5-Dimethylphenyl)sulfonyl]piperazine: This compound lacks the pyrimidinyl group, which may result in different biological activities and chemical reactivity.

    1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-13-4-5-14(2)15(12-13)23(21,22)20-10-8-19(9-11-20)16-17-6-3-7-18-16/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOGPQICOYOFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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